1-butyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-Butyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound with a unique structure that combines a pyrazole ring with a sulfonyl chloride group
Preparation Methods
The synthesis of 1-butyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the butyl and methoxymethyl groups. The final step involves the sulfonylation of the pyrazole ring using sulfonyl chloride reagents under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-Butyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids, depending on the reagents and conditions used.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives have potential therapeutic applications, including anti-inflammatory and antimicrobial activities.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-butyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of stable derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
1-Butyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
1-Butyl-3-methylimidazolium chloride: Known for its use in ionic liquids and green chemistry applications.
1-Butyl-3-methylimidazolium nitrate: Used in catalysis and electrochemistry due to its unique ionic properties.
Properties
IUPAC Name |
1-butyl-3-(methoxymethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O3S/c1-3-4-5-12-6-9(16(10,13)14)8(11-12)7-15-2/h6H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCXTDCTCQHAOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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